Fluoridamid
Description
Historical Context of Fluoridamid as a Plant Growth Regulator and Pesticide
The development of this compound dates back to the 1970s by the 3M Company. bcpc.org This work was an extension of 3M's broader research into fluorochemistry, which the company began pursuing in the 1940s. this compound, also known by the common name Mefluidide, was introduced around 1975 and was among the first plant growth regulators to be used extensively on high-quality turfgrass, with widespread adoption beginning in the early 1980s. herts.ac.ukpitchcare.com
Contemporary Significance in Agricultural and Horticultural Science
In contemporary science, this compound remains significant, particularly in horticultural settings like professional turfgrass management. Its primary modern use is to regulate the growth of certain turf grasses to reduce mowing frequency and to suppress the formation of seedheads. regulations.govmsu.edu This application is especially valued on non-agricultural sites such as golf courses, airports, cemeteries, and industrial grounds. regulations.gov
Academic research has also explored other potential uses. For instance, studies have investigated its efficacy as a chemical thinning agent for peaches. tamu.edu Further research into its physiological effects has revealed that this compound can increase the cell density in the leaves of turfgrass species such as tall fescue (Festuca arundinacea) and St. Augustinegrass (Stenotaphrum secundatum). unl.edu While it is primarily a growth regulator, it can exert herbicidal effects, particularly at higher application rates. regulations.gov The compound is absorbed through the leaves and demonstrates limited movement within the plant, making thorough application coverage crucial for its effectiveness. cornell.edu
Classification within Plant Growth Retardants and Pesticide Classes
This compound is categorized across multiple classes based on its function and chemical nature. Its classification provides a framework for understanding its biological activity and place among other agricultural chemicals.
As a Plant Growth Regulator (PGR) , this compound is classified as a Type I growth retardant or inhibitor. pitchcare.commsu.edubcpcpesticidecompendium.org Type I PGRs function by interfering with cell division and inhibiting development in the meristematic regions of the plant. pitchcare.commsu.edu This mechanism is distinct from Type II PGRs, such as Paclobutrazol and Trinexapac-ethyl, which primarily act by inhibiting the biosynthesis of gibberellic acid, a hormone responsible for cell elongation. pitchcare.commsu.edu
As a Pesticide , this compound is classified as a herbicide . herts.ac.ukagropages.com Its mode of action involves inhibiting cell division, a process that, while not fully understood at the molecular level, is known to disrupt growth. regulations.gov More specific research indicates that it inhibits the synthesis of very-long-chain fatty acids (VLCFAs) by targeting specific 3-ketoacyl-CoA synthase (KCS) isoenzymes. adipogen.com Depending on the level of inhibition, this can lead to stunted shoot growth or, at higher concentrations, plant death. adipogen.com
From a chemical standpoint, this compound belongs to the trifluoromethanesulfonanilide family and is also grouped with anilide herbicides and anilide PGRs . herts.ac.ukagropages.comhracglobal.com
Table 1: Chemical Identity of this compound
| Attribute | Detail | Reference(s) |
|---|---|---|
| Common Name | Mefluidide | herts.ac.uk |
| IUPAC Name | N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]acetamide | agropages.com |
| CAS Number | 53780-34-0 | herts.ac.uk |
| Chemical Formula | C₁₁H₁₃F₃N₂O₃S | herts.ac.uk |
| Origin | Synthetic | herts.ac.uk |
Table 2: Classification Summary of this compound
| Classification Type | Class | Mode of Action | Reference(s) |
|---|---|---|---|
| Plant Growth Regulator | Type I Growth Inhibitor/Retardant | Inhibits cell division and meristematic development | pitchcare.commsu.educornell.edubcpcpesticidecompendium.org |
| Pesticide | Herbicide | Growth inhibition through disruption of cell division; VLCFA synthesis inhibitor | herts.ac.ukagropages.comadipogen.com |
| Chemical Group | Trifluoromethanesulfonanilide; Anilide | N/A | herts.ac.ukagropages.comhracglobal.com |
Table 3: Chemical Compounds Mentioned
| Compound Name | Classification/Role |
|---|---|
| This compound (Mefluidide) | Plant Growth Regulator, Herbicide |
| Paclobutrazol | Type II Plant Growth Regulator |
| Trinexapac-ethyl | Type II Plant Growth Regulator |
| Gibberellic acid | Plant Hormone |
| Ethylene | Plant Hormone |
| Acetylene | Gas with plant hormone-like effects |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-methyl-3-(trifluoromethylsulfonylamino)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3S/c1-6-3-4-8(14-7(2)16)5-9(6)15-19(17,18)10(11,12)13/h3-5,15H,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYDUAXYJJPSRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)NS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041980 | |
| Record name | Fluoridamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47000-92-0 | |
| Record name | Fluoridamid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47000-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoridamid [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047000920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoridamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUORIDAMID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4710OEH5SS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action of Fluoridamid
Cellular and Molecular Basis of Plant Growth Regulation by Fluoridamid
This compound's primary function as a plant growth regulator is to curtail the plant's natural growth processes. This is achieved through a series of interactions at the cellular and molecular level, leading to observable changes in the plant's development. The principal mechanisms include the suppression of vegetative growth and the inhibition of reproductive development, alongside certain phytotoxic effects.
Suppression of Vegetative Growth
This compound has been evaluated for its effectiveness in suppressing the vegetative growth of grasses, a desirable trait for managing turf on roadsides, parks, and golf courses to reduce mowing frequency. acs.org The primary mechanism behind this suppression is believed to be the inhibition of gibberellin biosynthesis. kit.edu Gibberellins are a class of plant hormones crucial for stem elongation and cell division. cabidigitallibrary.orgnih.gov By interfering with the production of these hormones, this compound effectively reduces the rate of cell elongation and division, leading to stunted shoot growth. kit.edu
Plant growth retardants, a category that includes this compound, often target specific enzymes in the gibberellin biosynthesis pathway. kit.edu While the precise enzyme inhibited by this compound is not definitively identified in available literature, the resulting reduction in gibberellin levels is a key factor in its growth-suppressing activity. This mode of action is shared by other growth retardants which are known to block specific steps in the conversion of geranylgeranyl diphosphate (B83284) to bioactive gibberellins. kit.edunih.gov
Inhibition of Seed-head Formation
Beyond its impact on vegetative growth, this compound is also effective in inhibiting the formation of seed heads in grasses. acs.org This is a critical function for turf management, as seed production diverts the plant's energy reserves from vegetative growth and can affect the aesthetic quality of the turf. youtube.com The suppression of seed-head development is also linked to the inhibition of gibberellins, which play a role in the transition from vegetative to reproductive growth in many plant species. By lowering the levels of bioactive gibberellins, this compound can disrupt the signaling pathways that trigger flowering and subsequent seed formation.
Phytotoxic Effects on Plant Physiology
As a fluoride-containing compound, this compound can exert phytotoxic effects on plants, particularly at higher concentrations. These effects are generally characteristic of fluoride (B91410) toxicity and can manifest as chlorosis (yellowing of leaves) and necrosis (tissue death), especially at the leaf tips and margins. mdpi.com
At the physiological level, fluoride compounds are known to interfere with several key metabolic processes:
Photosynthesis: Fluoride can disrupt the process of photosynthesis by degrading photosynthetic pigments like chlorophyll. mdpi.com It can also inhibit the Hill reaction, a key part of the light-dependent reactions of photosynthesis, and affect the electron transport rates in both photosystem I and photosystem II. mdpi.com
Enzyme Activity: Fluoride is a known inhibitor of various enzymes. longdom.orgwho.int It can interfere with the activity of enzymes involved in sucrose (B13894) synthesis and other metabolic pathways. nih.gov This inhibition can lead to a cascade of metabolic disturbances within the plant.
Cellular Integrity: Fluoride exposure can lead to oxidative stress, causing damage to cellular membranes. herts.ac.uk It can also disrupt ion transport and alter signaling pathways within the cell. herts.ac.uk
It is important to note that while these are general effects of fluoride, the specific phytotoxic profile of this compound may vary.
Mode of Herbicide Action
In addition to its role as a plant growth regulator, this compound is also classified as a herbicide. hracglobal.com However, its precise mode of action as a herbicide is not well-defined in publicly available scientific literature. The Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) have not assigned a specific mode of action group to this compound, categorizing it as "unknown". hracglobal.comufl.eduumn.edu
This lack of classification suggests that its herbicidal activity may not fit neatly into the well-established categories of herbicide action, such as inhibition of specific enzymes like acetolactate synthase (ALS) or acetyl-CoA carboxylase (ACCase), or disruption of processes like photosynthesis or cell wall synthesis. wssa.netnih.govnih.govagriscigroup.us While its growth-regulating effects are tied to gibberellin inhibition, its herbicidal action at higher concentrations likely involves additional or more severe disruptions of plant physiology, potentially through broad-spectrum metabolic inhibition or severe phytotoxicity leading to plant death. mdpi.com
Further research is needed to elucidate the specific biochemical and physiological targets that are responsible for the herbicidal efficacy of this compound.
Structure Activity Relationships Sar of Fluoridamid and Analogues
Correlative Studies of Fluoridamid Chemical Structure and Biological Activity in Agricultural Applications
This compound, chemically identified as 3-trifluoromethyl-sulfonamido-p-acetotoluidide, has been recognized for its role as a plant growth regulator. tdl.org Specifically, it has been found to reduce the number of mowings required for actively growing Bermudagrass, indicating its activity in retarding plant growth. tdl.org The biological activity of compounds in this class is intrinsically linked to their molecular architecture.
In the broader context of agrochemicals, the biological activity of a molecule is often highly dependent on the arrangement and nature of its functional groups. For herbicides and plant growth regulators, the interaction with a specific target protein or enzyme is paramount. Studies on other herbicidal compounds, such as 6-aryl-2-picolinic acids, have demonstrated that the position of substituents on an aromatic ring can dramatically influence inhibitory activity. For instance, substitutions at the 2 and 4 positions of a phenyl ring were found to confer superior activity compared to substitutions at the 3 position. mdpi.com This highlights the precise three-dimensional fit required between the chemical and its biological target.
Furthermore, the electronic properties of substituents play a critical role. Research on various herbicidal scaffolds has shown that the presence of strong electron-withdrawing or electron-donating groups can diminish the compound's inhibitory effects. mdpi.com The structure of this compound, with its trifluoromethyl and sulfonamide groups, suggests a specific electronic and steric profile that is key to its growth-regulating activity. The relationship between the chemical structure and its effect is a complex interplay that dictates the compound's efficacy in agricultural applications. nih.gov
| Compound Class | Structural Feature | Observed Impact on Agricultural Bioactivity | Reference |
|---|---|---|---|
| This compound | Presence of 3-trifluoromethyl-sulfonamido-p-acetotoluidide structure | Functions as a plant growth substance, reducing mowing frequency in Bermudagrass. | tdl.org |
| 6-Aryl-2-picolinic Acid Herbicides | Substituent position on the phenyl ring (2- and 4-positions vs. 3-position) | Substituents at the 2- and 4-positions led to superior inhibitory activity. | mdpi.com |
| 6-Aryl-2-picolinic Acid Herbicides | Presence of strong electron-withdrawing or electron-donating groups | Decreased inhibitory activity of the compounds. | mdpi.com |
| Fluoroquinolone Derivatives | Fluoride (B91410) at C-6 and a cyclic amino group at C-7 | Found not to be crucial for herbicidal activity in this specific class. | nih.gov |
Influence of Fluorine Substitution on Bioactivity
The introduction of fluorine into organic molecules is a widely used strategy in the design of modern agrochemicals. nih.gov The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter a molecule's physicochemical and biological characteristics. researchgate.netnih.gov These alterations can affect metabolic stability, binding affinity to target sites, and lipophilicity. nih.govresearchgate.net
Substituting hydrogen with fluorine can block metabolic oxidation at that position, thereby increasing the compound's stability and persistence of action. researchgate.net However, the effect of fluorine substitution is not always predictable and is highly dependent on its position within the molecule. nih.gov In some cases, it can lead to a decrease in efficacy. For example, studies on certain cannabinoid analogues showed that substituting a hydroxyl group with a fluorine atom had a significant detrimental effect on receptor binding affinity. nih.gov Conversely, in other molecular scaffolds, fluorine substitution has been shown to improve bioactivity. researchgate.net The strategic placement of fluorine can therefore be used to fine-tune the properties of a lead compound to achieve optimal performance. nih.gov
The trifluoromethyl (-CF3) group, a key feature of the this compound structure, is a prevalent substituent in many pharmaceuticals and agrochemicals. benthamscience.comtaylorandfrancis.comwikipedia.org This group is often used as a bioisostere for a methyl (-CH3) or chloro (-Cl) group. wikipedia.org Its inclusion can profoundly influence a molecule's properties and biological activity. benthamscience.com
The -CF3 group is highly lipophilic and strongly electron-withdrawing. benthamscience.comwikipedia.org The lipophilicity enhancement can improve a compound's ability to cross biological membranes, which is often a critical factor for reaching its target site within a plant. benthamscience.com The strong inductive effect of the three fluorine atoms can alter the acidity or basicity of nearby functional groups, which can in turn affect how the molecule interacts with its biological target. wikipedia.org
In the context of agrochemicals, the trifluoromethyl group is found in numerous successful products, including herbicides like Trifluralin. wikipedia.org Its presence can protect an adjacent chemical group from metabolic degradation, thereby enhancing the compound's stability. wikipedia.org The trifluoromethyl group's unique combination of steric bulk, high electronegativity, and lipophilicity makes it a distinct and powerful tool in designing active compounds like this compound for agricultural use. benthamscience.comtaylorandfrancis.com
| Fluorine-Containing Group | Property | Influence on Bioactivity | Reference |
|---|---|---|---|
| Single Fluorine Atom | High electronegativity, small size | Can increase metabolic stability, alter electronic properties, and modify molecular conformation. Effect is position-dependent. | nih.govresearchgate.net |
| Trifluoromethyl (-CF3) Group | Strongly electron-withdrawing, highly lipophilic | Often enhances membrane permeability, increases metabolic stability, and can serve as a bioisostere for methyl or chloro groups. | benthamscience.comwikipedia.org |
| Trifluoromethyl (-CF3) Group | Steric and electronic effects | Adjusts steric and electronic properties of a lead compound to optimize target interaction. | wikipedia.org |
Predictive Modeling Approaches in this compound SAR Studies
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, represents a modern computational approach to understanding and predicting the biological activity of chemical compounds. nih.govmdpi.com These methods use statistical and machine learning techniques to build mathematical models that correlate a compound's chemical structure with its activity. mdpi.comnih.gov While specific QSAR studies on this compound are not widely published, the principles of these approaches are broadly applicable to its class of compounds.
In a typical QSAR study, researchers calculate a set of molecular descriptors for a series of analogue compounds. These descriptors quantify various aspects of the molecule's structure, such as its steric (size and shape), electronic (charge distribution), and hydrophobic (lipophilicity) properties. nih.gov A mathematical model is then developed to find a relationship between these descriptors and the measured biological activity (e.g., herbicidal potency).
The resulting model can be used to:
Predict the activity of new, unsynthesized compounds.
Identify which structural properties are most important for activity.
Guide the design of more potent and selective analogues.
For example, 3D-QSAR studies can generate contour maps that visualize regions around a molecule where steric bulk or specific electronic charges are likely to increase or decrease activity. nih.gov These predictive models are powerful tools in drug discovery and agrochemical development, allowing for a more rational and efficient search for new active ingredients. mdpi.com The application of such predictive analytics can significantly streamline the process of optimizing a lead structure like this compound. odu.edu
Efficacy and Performance in Agri Horticultural Systems
Research on Fluoridamid's Effectiveness in Crop Management
Investigations into this compound have provided insights into its capacity to retard growth in certain plants and its utility in specific cultivation practices.
This compound has demonstrated varied efficacy as a growth inhibitor across different tree species. In a greenhouse study, it was found to inhibit the growth of green ash by 60% over a 90-day period. isa-arbor.com However, in the same study, it proved ineffective on Chinese elm and eastern hemlock. isa-arbor.com Further research involving injection applications into both greenhouse and field-grown trees confirmed its potential as a growth retardant, though it was noted to be severely phytotoxic under these conditions. isa-arbor.com
Separately, studies on mature American elm trees showed that this compound was among the chemicals effective in reducing sprout regrowth following pruning. isa-arbor.com
Table 1: Growth Retardation Efficacy of this compound on Various Tree Species
| Plant Species | Efficacy | Reference Study Finding |
|---|---|---|
| Green Ash (Fraxinus pennsylvanica) | Effective | Inhibited growth by 60% over 90 days in a greenhouse study. isa-arbor.com |
| American Elm (Ulmus americana) | Effective | Reduced sprout regrowth after pruning in field studies. isa-arbor.com |
| Chinese Elm (Ulmus parvifolia) | Ineffective | Showed no growth inhibition in a greenhouse screening. isa-arbor.com |
| Eastern Hemlock (Tsuga canadensis) | Ineffective | Was not effective as a growth inhibitor in a greenhouse study. isa-arbor.com |
Information regarding this compound's direct impact on the yield of agricultural crops is limited, partly due to the discontinuation of its manufacture. isa-arbor.com However, research on its use as a growth regulator highlights significant effects on plant health, which is a key quality parameter. Injection studies with this compound in green ash, silver maple, and shagbark hickory resulted in severe phytotoxicity, indicating a negative impact on plant quality and vitality. isa-arbor.com The development of severe malformations in crabapple leaves after spraying with certain growth retardants underscores the potential for these chemicals to negatively affect plant quality. isa-arbor.com While drought and heat stress are known to cause substantial reductions in crop yield and quality, specific data linking this compound application to yield outcomes in major food crops is not extensively documented in the available literature. frontiersin.org
Living mulches are cover crops grown with a main crop to provide benefits such as weed suppression and improved soil health. researchgate.netagricology.co.uk The success of these systems often depends on managing the competition between the living mulch and the cash crop. researchgate.netdirectdriller.com Chemical suppression of the living mulch is one strategy to limit this competition without eliminating the mulch entirely. researchgate.net Research has identified this compound as a chemical that can be used for this purpose. researchgate.net The application of growth regulators helps to control the living mulch's vigor, thereby reducing its competition with the main crop for resources while still retaining its weed-suppressing ground cover. researchgate.netorgprints.org This approach can be a crucial component of integrated management in living mulch systems. researchgate.net
Impact on Crop Yield and Quality Parameters
Comparative Efficacy with Other Plant Growth Regulators (e.g., Mefluidide, Daminozide)
This compound's performance has been evaluated in the context of other plant growth regulators. Mefluidide, a compound chemically related to this compound, was found to inhibit the growth of untopped cottonwood seedlings in a greenhouse setting, but it did not affect topped cottonwood and silver maple. isa-arbor.com
In studies on American elm trees, this compound was one of several chemicals, including Daminozide and Maleic hydrazide, that proved effective in reducing sprout regrowth after the 1974 and 1975 growing seasons. isa-arbor.com However, by 1976, with the discontinuation of this compound's manufacture, follow-up studies focused on Daminozide and Maleic hydrazide, which continued to show effectiveness. isa-arbor.com Daminozide has been widely used to retard stem elongation in various species, including maple, birch, and sycamore, by shortening the internodes. isa-arbor.com Unlike some other regulators, it typically does not cause terminal dieback or leaf discoloration. isa-arbor.com However, its effectiveness can be species-dependent; for instance, it was not effective in controlling the growth of Pinus spp. or the height of Eucomis autumnalis. isa-arbor.comscispace.com
Table 2: Comparative Efficacy of this compound and Other Plant Growth Regulators
| Compound | Chemical Family/Relation | Observed Efficacy | Species Tested |
|---|---|---|---|
| This compound | N/A | Effective in reducing sprout regrowth. isa-arbor.com Can be phytotoxic. isa-arbor.com | American Elm, Green Ash isa-arbor.comisa-arbor.com |
| Mefluidide | Chemically related to this compound. isa-arbor.com | Inhibited growth in untopped seedlings but not topped ones. isa-arbor.com | Cottonwood, Silver Maple isa-arbor.com |
| Daminozide | N/A | Widely effective in retarding stem elongation. isa-arbor.com Continued to be effective in reducing sprout growth. isa-arbor.com | American Elm, Maple, Birch, Sycamore isa-arbor.comisa-arbor.com |
| Maleic hydrazide | N/A | Effective in reducing sprout growth, but can be phytotoxic at high concentrations. isa-arbor.comisa-arbor.com | American Elm, various deciduous and evergreen species isa-arbor.comisa-arbor.com |
Environmental and Agronomic Factors Influencing this compound Efficacy
The effectiveness of any plant growth regulator, including this compound, is not solely dependent on the chemical itself but is influenced by a range of environmental and agronomic factors. The timing of application is critical and depends on the specific plant species, its stage of development, the application technique, and prevailing climatic conditions. isa-arbor.com Relying on calendar dates for application can be unreliable due to annual variations in climate and plant response. isa-arbor.com
Environmental Fate and Transport of Fluoridamid
Degradation Pathways in Soil and Water Ecosystems
The degradation of a pesticide in soil and water involves both biological and non-biological processes that transform the parent compound into simpler molecules. fao.orgawsjournal.org For Fluoridamid, which is applied to soil or foliage, understanding its degradation is key to determining its environmental persistence. acs.org
Biotic Transformation Processes in Soil Microflora
Biotic transformation, or biodegradation, is the breakdown of chemical substances by living organisms, primarily soil bacteria and fungi. encyclopedia.pubdergipark.org.tr These microorganisms utilize enzymes to metabolize organic compounds, which can lead to their complete degradation to carbon dioxide. agronomy.orgmdpi.com The rate and extent of this process depend on the chemical's structure and environmental factors like soil type, temperature, and moisture. agronomy.orgufl.edu
Abiotic Degradation Pathways (e.g., hydrolysis, photolysis)
Abiotic degradation involves the chemical transformation of a substance through non-biological processes such as hydrolysis and photolysis. fao.orgresearchgate.net
Hydrolysis is a chemical reaction with water that can break down pesticide molecules. noack-lab.com The rate of hydrolysis is often dependent on the pH and temperature of the water. epa.gov For some organo-nitrogen pesticides, alkaline hydrolysis is a known degradation pathway. epa.gov However, specific experimental data on the hydrolysis rate and products of this compound is not available.
Photolysis is the degradation of a chemical by light energy, particularly ultraviolet (UV) radiation from the sun. researchgate.netmdpi.com This process can be a significant degradation pathway for pesticides present on soil surfaces or in clear surface waters. agronomy.orgnoack-lab.com No specific studies on the photolysis of this compound were found in the reviewed literature.
Persistence and Mobility in Various Soil Types
The environmental behavior of a pesticide is largely defined by its persistence (how long it remains in the environment) and mobility (its tendency to move within the soil and into water systems). awsjournal.orgnih.gov
Persistence is often measured by the soil half-life (DT50), the time it takes for 50% of the compound to degrade. nih.gov Persistent chemicals have longer half-lives. A patent for related compounds suggests that a desirable soil half-life for such applications would be less than 20 weeks, but this does not represent a measured value for this compound. epo.orggoogle.com Specific DT50 values for this compound across different soil types are not documented in available sources.
Mobility in soil is commonly predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comepa.govecetoc.org A low Koc value indicates that a chemical is weakly adsorbed to soil particles and is more mobile, with a higher potential to leach into groundwater. chemsafetypro.com Conversely, a high Koc value suggests strong adsorption and low mobility. chemsafetypro.comecetoc.org According to the AERU Pesticide Properties Database, data for the Koc of this compound is not available. herts.ac.uk Therefore, its mobility potential in various soil types cannot be quantitatively assessed at this time.
Atmospheric Distribution and Deposition Considerations
The extent to which a pesticide is distributed in the atmosphere depends on its volatility and its application method. Once in the atmosphere, it can be transported over distances and returned to land and water via wet (rain, snow) or dry deposition. nih.gov
There is no specific information available regarding the atmospheric distribution, transport, or deposition of the compound this compound. General information exists for inorganic fluoride (B91410), which can enter the atmosphere through industrial emissions and volcanic activity, but this is not directly applicable to the organic herbicide this compound. nih.gov
Bioaccumulation Potential in Environmental Organisms
Bioaccumulation is the process by which organisms can accumulate a substance in their tissues at a concentration higher than in the surrounding environment. researchgate.net This is a concern for persistent chemicals that are not easily metabolized or excreted.
An early environmental assessment document generally categorized chlorinated hydrocarbons as having a high potential for bioaccumulation. epa.gov However, this compound is a fluorinated, not chlorinated, compound, and its specific bioaccumulation potential is not well-documented. herts.ac.ukepa.gov Studies on the bioaccumulation of inorganic fluoride show it can be taken up by plants and aquatic life, but this is distinct from the bioaccumulation potential of the complex organic molecule this compound. mdpi.comnih.gov Specific research on the bioaccumulation of this compound in environmental organisms was not found.
Metabolism of Fluoridamid in Biological Systems
Plant Metabolism of Fluoridamid
This compound, a compound formerly registered as a plant growth retardant under the trade name Sustar, has been the subject of limited metabolic investigation in plants. Regulatory requirements for pesticides and growth regulators necessitate an understanding of their metabolic fate in target organisms to assess potential environmental and food safety impacts. isa-arbor.com
Uptake and Translocation Mechanisms within Plant Tissues
Studies conducted on various tree species indicated that this compound, when applied, could be transported within the plant. Research on American elm trees demonstrated its effectiveness in reducing sprout regrowth, suggesting uptake and movement to the sites of action. isa-arbor.comisa-arbor.com In greenhouse studies, this compound was tested on a variety of tree seedlings, including silver maple, American elm, and sycamore, further supporting its absorption by plant tissues. isa-arbor.com The primary route of application for such growth retardants was often through foliar spray or trunk injection. isa-arbor.comresearchgate.net For foliar applications, compounds can enter the plant through stomata, while trunk injections introduce the chemical directly into the vascular system for translocation. google.com
The physicochemical properties of a chemical, such as its water solubility and partition coefficient, heavily influence its uptake and translocation within a plant. mdpi.com Chemicals with moderate water solubility are generally more readily translocated in the xylem, the water-conducting tissue of the plant.
Biotransformation Pathways and Metabolite Identification in Terrestrial Plants
In general, the metabolism of xenobiotics (foreign compounds) in plants occurs in three phases:
Phase I: Modification of the compound through reactions like oxidation, reduction, or hydrolysis.
Phase II: Conjugation of the modified compound with endogenous molecules such as sugars (e.g., glucose) or amino acids to increase water solubility.
Phase III: Sequestration of the conjugated metabolites into vacuoles or incorporation into cell wall components. europa.eu
A book on bound and conjugated pesticide residues mentions this compound in its index, suggesting that like many other pesticides, it may form conjugates in plants. acs.org However, specific metabolites of this compound have not been identified in the accessible literature. Research on the chemically related compound maleic hydrazide showed that it was metabolized into a sugar conjugate in silver maple and American sycamore. isa-arbor.com It is plausible that this compound could undergo similar conjugation reactions, but without specific studies, this remains speculative.
Comparative Metabolism Across Relevant Biological Species
There is a significant lack of publicly available data on the comparative metabolism of this compound across different biological species, such as plants versus animals. Such studies are crucial for understanding the potential risks to non-target organisms and for human health risk assessment.
In general, metabolic pathways for xenobiotics can differ significantly between kingdoms and even between species within the same kingdom. For instance, in mammals, the liver is the primary site of metabolism, where a suite of enzymes, including cytochrome P450s, carry out detoxification processes. epa.gov While plants also possess cytochrome P450 enzymes, the specific isoforms and their substrate specificities can vary.
Given that the manufacture of this compound has been discontinued, it is unlikely that new comprehensive studies on its metabolism in either plants or other species will be conducted. isa-arbor.comisa-arbor.com The existing information is insufficient to draw any meaningful comparisons regarding its metabolic fate across different biological systems.
Toxicological Profiles and Risk Assessment of Fluoridamid
Ecotoxicological Impact on Non-Target Organisms
The environmental fate and effects of fluoride (B91410) compounds are of significant concern due to their potential impact on various ecosystems.
Pesticides, in general, can have adverse effects on essential soil organisms such as earthworms. ufrgs.br Research has shown that exposure to even small amounts of chemicals that leach from pesticide-treated seeds can lead to poor weight gain and mitochondrial DNA damage in earthworms. ijeab.com Earthworms are crucial for maintaining soil health by influencing its physical, chemical, and biological properties, including nutrient availability and microbial activity. europa.eunih.gov While specific studies on Fluoridamid's impact on earthworms were not found, the general effects of pesticides highlight a potential area of concern.
The ecotoxicity of fluoride in aquatic environments has been more extensively studied, though data specific to this compound is scarce. The toxicity of fluoride to aquatic life can be influenced by environmental factors such as water hardness, pH, and temperature. wjpls.orgnih.gov Generally, fluoride is more toxic in soft water with low ionic content. nih.gov
Aquatic Invertebrates: Aquatic invertebrates show varying sensitivity to fluoride. Some of the most sensitive species include net-spinning caddisfly larvae. nih.govgreenfacts.org Studies have reported a range of toxicity values for different invertebrate species. For instance, the 48-hour median lethal concentration (LC50) for the water flea Daphnia magna has been reported to be between 98 and 304 mg/L. waterquality.gov.au Chronic toxicity is also a concern, with studies showing effects on reproduction and growth at lower concentrations. waterquality.gov.au
Fish: Fish are also susceptible to fluoride toxicity. The lethal concentration for 50% of a group of rainbow trout (Oncorhynchus mykiss) exposed for 20 days in soft water ranged from 2.7 to 4.7 mg/L. greenfacts.org In harder water, the safe concentrations for rainbow and brown trout were calculated to be higher. greenfacts.org Fluoride exposure can lead to various physiological issues in fish, including effects on biomolecules and enzymes in different tissues, and alterations in behavior. ijeab.com It has been noted to affect cholesterol, glucose, protein, and glycogen (B147801) levels, which are vital for survival, growth, and reproduction. ijeab.com
Interactive Table: Aquatic Ecotoxicity of Fluoride
| Species | Test Type | Endpoint | Value (mg/L) | Source |
|---|---|---|---|---|
| Hyalella azteca (amphipod) | 96-h Lethality | LC50 | 14.6 | nih.gov |
| Hexagenia limbata (mayfly) | 96-h Lethality | LC50 | 32.3 | nih.gov |
| Chironomus tentans (midge) | 48-h Lethality | LC50 | 124.1 | nih.gov |
| Pimephales promelas (fathead minnow) | 96-h Lethality | LC50 | 262.4 | nih.gov |
| Daphnia magna (water flea) | 48-h Lethality | EC50 | 98 - 304 | waterquality.gov.au |
| Oncorhynchus mykiss (rainbow trout) | 96-h Lethality | LC50 | 200 | |
| Cyprinodon variegatus (sheepshead minnow) | 96-h Lethality | NOEC | 500 | |
| Daphnia magna (water flea) | 21-d Chronic | NOEC | 8.9 |
Specific studies on the impact of this compound on avian and mammalian wildlife were not identified in the search results. However, general information on fluoride toxicity in animals indicates that tolerance varies with species, age, and other factors. researchgate.net Long-term exposure to high levels of fluoride from contaminated drinking water or forage can lead to fluorosis in animals. irispublishers.com Skeletal fluorosis is considered more dangerous than dental fluorosis in animals. irispublishers.com Sources of fluoride exposure for wildlife can include industrial pollution and naturally high levels in water sources. irispublishers.com
Aquatic Ecotoxicity (e.g., aquatic invertebrates, fish)
Mammalian Toxicological Studies (if specific to this compound as a pesticide)
As previously noted, specific mammalian toxicological studies for this compound are not widely available. The information below is based on the general toxicological profile of fluoride.
Upon ingestion, the gastrointestinal tract is one of the earliest and most commonly affected organ systems by fluoride. medscape.com In the acidic environment of the stomach, fluoride can form hydrofluoric acid, leading to irritation or corrosive effects. medscape.com Once absorbed into the bloodstream, fluoride can bind with calcium ions, potentially leading to hypocalcemia. medscape.com
Fluoride has cytotoxic effects and can interfere with numerous enzyme systems. medscape.com It can disrupt oxidative phosphorylation, glycolysis, and coagulation. medscape.com Prolonged or repeated exposure can cause damage to organs such as the lungs and liver. In cases of severe toxicity, multi-organ failure can occur. medscape.com
Fluoride is considered a potential neurotoxin. isom.ca It can inhibit the enzyme acetylcholinesterase, which may contribute to cholinergic signs like hypersalivation, vomiting, and diarrhea. medscape.com Seizures can potentially result from both hypocalcemia and hypomagnesemia induced by fluoride. medscape.com
Research has explored the developmental neurotoxicity of fluoride, with some studies suggesting an association between high fluoride exposure during early development and lower IQ scores in children. nih.govnih.gov Animal studies have also indicated that fluoride may cause neurotoxicity, affecting learning and memory. nih.gov The mechanisms behind fluoride-induced neurotoxicity are thought to involve oxidative stress, altered energy metabolism, and inflammation in the central nervous system. frontiersin.org
Information Deficit Precludes Comprehensive Analysis of this compound
A thorough investigation into the chemical compound this compound has revealed a significant lack of publicly available scientific data, preventing a detailed toxicological and risk assessment as requested. While initial searches identified this compound as a plant growth regulator and herbicide, extensive efforts to uncover specific research findings on its environmental and agricultural risk characterization have been unsuccessful.
The available information is insufficient to construct a scientifically robust article that adheres to the requested detailed outline, which includes in-depth toxicological profiles and risk characterization in agricultural and environmental contexts. Crucially, the data required to generate informative data tables on the compound's effects on various organisms and its behavior in the environment is not present in the public domain.
One isolated data point, an acute oral LD50 for rats, was located in the University of Hertfordshire's Agricultural & Environmental Research Unit (AERU) database. However, this single piece of information is inadequate for a comprehensive assessment of the compound's potential risks. Without detailed studies on aquatic toxicity, soil persistence, non-target organism effects, and other key environmental parameters, any attempt to characterize the risk profile of this compound would be speculative and fall short of the required scientific accuracy and thoroughness.
Therefore, due to the critical absence of detailed research findings and quantitative data specific to this compound, it is not possible to generate the requested in-depth article.
Resistance Development Associated with Fluoridamid Use
Molecular and Genetic Basis of Resistance Development
As no resistance has been observed, the molecular and genetic basis for such resistance remains unknown. Research into target-site mutations or metabolic pathways that could confer resistance to Fluoridamid has not been conducted because there are no resistant populations to study.
Analytical Methodologies for Fluoridamid Quantification
: Sample Preparation and Matrix Effects in Environmental and Biological Samples
The quantification of the plant growth regulator Fluoridamid in complex environmental and biological matrices presents significant analytical challenges. While specific research detailing the comprehensive analytical methodologies for this compound is limited, the strategies employed for structurally related organofluorine compounds, particularly sulfonamides like Sulfluramid, provide a robust framework for developing effective sample preparation and analysis protocols. The primary goals of sample preparation are to extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental detection. Concurrently, understanding and mitigating matrix effects are crucial for accurate and reliable quantification, especially when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS).
Sample Preparation in Environmental Matrices
Environmental samples such as soil and water require tailored extraction and cleanup procedures to isolate analytes like this compound. The choice of method depends on the physicochemical properties of the analyte and the complexity of the sample matrix.
For water samples, which may contain this compound due to agricultural runoff, solid-phase extraction (SPE) is a widely adopted and effective technique. In the analysis of related compounds like perfluorooctanesulfonic acid (PFOS), which is a degradation product of the pesticide Sulfluramid, SPE has been successfully used to concentrate the analyte from surface water samples before analysis by ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). embrapa.br The selection of the SPE sorbent is critical and is based on the polarity of this compound.
Soil samples present a more complex matrix due to the presence of organic matter, minerals, and various other potential interferents. lookchem.com A common and effective sample preparation method for pesticides in soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. This technique involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a cleanup step (dispersive SPE) with a combination of sorbents to remove interfering matrix components. preprints.org For instance, in the analysis of the insecticide Broflanilide in soil, a QuEChERS method followed by UHPLC-QTOF-MS analysis has been optimized, demonstrating good recovery and precision. preprints.org Given the structural similarities, a modified QuEChERS method could be a promising approach for extracting this compound from soil.
Table 1: Exemplary Sample Preparation Methods for Related Compounds in Environmental Samples
| Analyte | Matrix | Sample Preparation Method | Key Findings | Reference |
| PFOS (from Sulfluramid) | Surface Water | Solid-Phase Extraction (SPE) | Effective for concentrating the analyte prior to UPLC-MS/MS analysis. PFOS was detected in 85.3% of samples. | embrapa.br |
| Broflanilide | Agricultural Soil | QuEChERS (Acetonitrile extraction, PSA + MgSO4 cleanup) | Efficient, rapid, and sensitive with average recoveries of 87.7% - 94.38% in different soil types. | preprints.org |
| Sulfluramid | Ant Bait | Ethyl Acetate Desorption | Analysis by gas-liquid chromatography with an internal standard. | ncsu.edu |
Sample Preparation in Biological Matrices
The analysis of this compound in biological samples, such as blood (plasma/serum) or tissues, is essential for toxicological and exposure assessments. These matrices are complex, containing high levels of proteins, lipids, and other endogenous components that can interfere with analysis. epa.gov
Protein precipitation is a common first step for plasma or serum samples, where a solvent like acetonitrile (B52724) is added to denature and precipitate proteins. The supernatant can then be further cleaned up using SPE or liquid-liquid extraction (LLE). For tissue samples, homogenization is required, followed by extraction with an appropriate solvent. In a study on Sulfluramid, tissue samples from rats were collected and analyzed by gas chromatography, indicating that extraction methods are available for related compounds in biological tissues. researchgate.net
Modern microextraction techniques, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), offer advantages like reduced solvent consumption and integration of extraction and preconcentration into a single step. epa.gov These methods have been applied to various contaminants in complex biological samples and could be adapted for this compound analysis. epa.gov
Matrix Effects in Quantification
Matrix effects are a significant concern in quantitative analysis, particularly with LC-MS based methods. nih.gov These effects arise from co-eluting matrix components that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. nih.govmp.gov.inewadirect.com The extent of matrix effects depends on the cleanliness of the final extract, the chromatographic separation, and the properties of the analyte and matrix. mp.gov.in
In the analysis of bisphenols in aquatic products, phospholipids (B1166683) were identified as a major source of matrix effects, causing signal suppression. ewadirect.com Similarly, for this compound analysis in biological samples, endogenous components like lipids and proteins are likely to cause significant matrix effects. nih.gov
To compensate for matrix effects, several strategies can be employed:
Improved Sample Cleanup: More selective SPE sorbents or additional cleanup steps can help remove interfering components.
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate the analyte from matrix components is crucial.
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for signal suppression or enhancement.
Isotope-Labeled Internal Standards: The use of a stable isotope-labeled version of this compound as an internal standard is the most effective way to correct for matrix effects, as it will behave almost identically to the analyte during sample preparation and ionization.
For example, a study on the insecticide Broflanilide in soil found a matrix effect value of -58%, indicating significant signal inhibition, which highlights the necessity of addressing these effects for accurate quantification. preprints.org
Table 2: Research Findings on Matrix Effects for Similar Analytes
| Analyte/Class | Matrix | Analytical Technique | Key Findings on Matrix Effects | Reference |
| Broflanilide | Soil | UHPLC-QTOF-MS | A significant matrix inhibition effect of -58% was observed. | preprints.org |
| Bisphenols | Aquatic Products | LC-MS | Phospholipids were identified as a major source of matrix effect, leading to signal suppression. | ewadirect.com |
| General | Biological Samples | LC-MS/MS | Matrix components can alter the ionization of target analytes, causing ion suppression or enhancement. | nih.gov |
Regulatory Science and Policy for Fluoridamid
Regulatory Frameworks for Plant Growth Regulators and Pesticides Containing Fluoridamid
The oversight of plant growth regulators (PGRs) and pesticides is handled by designated government agencies in most countries. These bodies establish the legal and scientific requirements for product registration, use, and cancellation.
In the United States , the Environmental Protection Agency (EPA) regulates pesticides, including plant growth regulators, under the authority of the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). nih.gov Under FIFRA, any substance intended to prevent, destroy, repel, or mitigate a pest, or intended for use as a plant regulator, must be registered with the EPA before it can be sold or distributed. nih.gov The registration process requires manufacturers to submit extensive data on the product's chemistry, toxicity, and environmental fate. nih.gov this compound was once registered by the EPA for use as a turf growth retardant. who.int However, it is now considered obsolete and is not currently registered for use in the U.S. herts.ac.ukfluoridealert.org Many older pesticides registered before November 1, 1984, were subject to a reregistration process to ensure they met modern scientific standards. epa.gov Products for which manufacturers did not provide the necessary data to support reregistration had their registrations canceled. epa.gov
In the European Union , plant protection products are regulated by Regulation (EC) No 1107/2009. herts.ac.uk This regulation operates on a dual system where the European Food Safety Authority (EFSA) evaluates the active substances, and the individual Member States authorize the final products for use within their territories. fluoridealert.org An active substance can only be used in a plant protection product if it has been approved at the EU level. fluoridealert.org this compound is not an approved active substance in the EU. herts.ac.uk The European Chemicals Agency (ECHA) also plays a role in managing chemical regulations under REACH, which includes identifying substances of very high concern. mdpi.comnih.gov
In Canada , Health Canada's Pest Management Regulatory Agency (PMRA) is responsible for regulating pesticides under the Pest Control Products (PCP) Act. epa.govnih.gov Depending on the claims made, a plant growth regulator might be regulated under the PCP Act or the Fertilizers Act. epa.gov All pesticides must be re-evaluated to ensure they continue to meet current health and environmental standards. nih.gov
In Australia , the Australian Pesticides and Veterinary Medicines Authority (APVMA) is the independent statutory authority responsible for assessing and registering agricultural and veterinary chemical products. gapmaps.infoau.dk Before a product can be legally sold or used, it must be registered by the APVMA. au.dk
The status of this compound across these key regulatory bodies highlights its obsolescence. It is not approved for use in the EU or the UK and is no longer registered with the US EPA. herts.ac.ukfluoridealert.org
Regulatory Status of this compound in Select Regions
Science-Based Risk Assessment in Regulatory Decision-Making
Regulatory decisions for pesticides and plant growth regulators are fundamentally based on a scientific assessment of the risks they may pose. This process, known as risk assessment, is a multi-step evaluation of potential harm to humans and the environment. gapmaps.info
The typical risk assessment process involves four key steps:
Hazard Identification: This step determines what adverse effects a substance can cause. For a pesticide, this could include acute toxicity, carcinogenicity, or developmental effects. gapmaps.info
Dose-Response Assessment: This step quantifies the relationship between the dose of the substance and the incidence of adverse health effects. gapmaps.info For non-carcinogenic effects, a Reference Dose (RfD)—an estimate of a daily exposure to the human population that is likely to be without an appreciable risk of deleterious effects during a lifetime—is often established. nih.gov
Exposure Assessment: This evaluates the extent of human and environmental exposure to the substance through various routes, such as diet, water, and residential or occupational contact. epa.gov
Regulatory agencies require a comprehensive suite of toxicological studies to be submitted by the applicant to support a registration. nih.govpharmidex.com These studies are typically conducted according to standardized international guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). ctgb.nlnih.gov For this compound, however, available public databases indicate that significant data on its toxicological profile are missing, and no comprehensive toxicological studies are readily available. herts.ac.ukfluoridealert.org This lack of data is a common characteristic of obsolete pesticides, where the registrant has ceased to support the chemical through the rigorous and costly process of reregistration and data generation required by modern standards.
Key Components of Pesticide Risk Assessment
International Harmonization of Regulatory Standards
Given the global nature of trade in agricultural commodities, significant efforts have been made to harmonize the regulation of pesticides. The goal is to ensure high levels of protection for health and the environment while minimizing barriers to trade. epa.gov
Key international bodies and initiatives in this area include:
Organisation for Economic Co-operation and Development (OECD): The OECD plays a crucial role by developing standardized Test Guidelines for the evaluation of chemicals. nih.gov These guidelines are mutually accepted among member countries, reducing the need for duplicative testing and facilitating work-sharing and joint reviews of pesticides. epa.gov
Codex Alimentarius Commission: A joint body of the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), the Codex Alimentarius sets international food standards, including Maximum Residue Limits (MRLs) for pesticides in food. While these are voluntary standards, they serve as a reference in international trade. fao.org
Globally Harmonized System of Classification and Labelling of Chemicals (GHS): Endorsed by the United Nations, the GHS provides a common and coherent approach to classifying chemicals and communicating hazard information on labels and safety data sheets. who.intpan-international.org
Despite these efforts, complete harmonization has not been achieved. National or regional regulators retain the final authority for approving pesticides within their jurisdictions, and differences in MRLs can still create trade challenges. fao.org For an obsolete compound like this compound, its lack of approval in major markets like the EU and its lapsed registration in the US mean it is largely outside the scope of current international harmonization discussions for active pesticides.
Post-Market Surveillance and Environmental Monitoring Programs
Regulatory oversight does not end once a pesticide is registered. Many jurisdictions have programs for post-market surveillance and environmental monitoring to ensure that the product, when used according to the label, does not cause unforeseen adverse effects. fluoridealert.orgfao.org
These programs can include:
Environmental Monitoring: Systematic sampling of air, water, soil, and biota to determine the presence and concentration of pesticide residues in the environment. nih.govwho.int For example, Health Canada conducts a national water monitoring program to assess potential risks from pesticides found in Canadian waters. europa.eu
Product Surveillance: Regulatory agencies may sample and test pesticide products from the marketplace to verify that their composition matches the registered formulation.
Incident Reporting: Systems for collecting and evaluating reports of adverse effects on humans, animals, or the environment suspected to be related to pesticide exposure.
For this compound, its obsolete status means it is not a target for current environmental monitoring programs that focus on pesticides in active use. Any residues that might persist in the environment would be a legacy of its past use. Concerns about fluorinated compounds in general have led some jurisdictions, like the state of Maine, to investigate the presence of per- and polyfluoroalkyl substances (PFAS) in pesticides and their containers, reflecting an evolving understanding of chemical risks that requires ongoing surveillance. europa.eumaine.gov
Emerging Research Areas and Future Directions in Fluoridamid Studies
Advanced Mechanistic Studies using Omics Technologies
The precise molecular mechanisms of many agricultural compounds, including Fluoridamid, are not yet fully understood. The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful new tools to elucidate these pathways at a systems level.
Future research will likely employ these technologies to gain a more comprehensive understanding of how this compound affects target and non-target organisms. For instance, transcriptomics can reveal changes in gene expression in plants following this compound application, identifying the specific genes and regulatory networks that are activated or suppressed. nih.govnih.gov Proteomics can then show how these genetic changes translate into alterations in protein expression, providing a direct link to cellular functions. i.moscowgoogleapis.comnih.gov Metabolomics, the study of small molecule profiles, can complete the picture by showing the ultimate biochemical outcomes of this compound's activity within the cell. nih.govgoogleapis.comnih.gov
By comparing the "omics" profiles of plants treated with this compound, researchers can build detailed models of its mode of action. googleapis.com This could reveal not only the primary target of the compound but also secondary effects and potential resistance mechanisms. Such a deep mechanistic understanding is crucial for developing more effective and safer agricultural products. For example, understanding the precise metabolic pathways affected could lead to the development of synergists that enhance this compound's efficacy or safeners that protect crops.
Table 1: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Research Focus | Potential Outcomes |
|---|---|---|
| Transcriptomics | Analysis of gene expression (RNA) in response to this compound. nih.govnih.gov | Identification of target pathways, stress response genes, and regulatory networks. |
| Proteomics | Study of the entire set of proteins and their modifications. i.moscowgoogleapis.comnih.gov | Elucidation of changes in enzyme activity, protein-protein interactions, and defense-related protein expression. googleapis.com |
| Metabolomics | Comprehensive analysis of small molecules (metabolites) within a biological system. nih.govnih.gov | Mapping of metabolic disruptions, identification of biomarkers for exposure, and understanding of biochemical endpoints. nih.gov |
| Genomics | Sequencing and analysis of an organism's complete set of DNA. | Identification of genetic markers for sensitivity or resistance to this compound. |
Novel Applications and Formulations for Enhanced Selectivity
A key goal in modern agrochemical research is to maximize efficacy on target pests or weeds while minimizing impact on non-target organisms and the environment. Future research on this compound will likely focus on developing novel formulations and application methods to achieve this enhanced selectivity.
One promising area is the development of nanoformulations. google.comuio.no Encapsulating this compound in nanoparticles could offer several advantages, including improved stability, controlled release, and targeted delivery. uio.nonih.gov For example, nanoparticles could be designed to adhere specifically to the leaves of a target weed or to release the active ingredient only under certain environmental conditions (e.g., a specific pH). This would reduce the total amount of this compound needed and limit its exposure to beneficial insects and soil microorganisms. google.com
Another area of exploration is the use of "smart" delivery systems that respond to specific biological triggers. These could involve formulations that are activated by enzymes unique to the target pest or that release this compound in response to a plant's own defense signals. Research into such advanced formulations is still in its early stages but holds significant promise for the future of targeted pest and weed management.
Furthermore, new applications for this compound may be discovered. For instance, its growth-regulating properties could be explored for new uses in horticulture or for enhancing stress tolerance in crops. researchgate.net
Integration into Sustainable Agricultural Practices
The future of agriculture lies in sustainable practices that maintain productivity while protecting the environment. numberanalytics.commdpi.comfao.org Integrating compounds like this compound into these systems requires a careful, holistic approach. This includes its use within Integrated Pest Management (IPM) programs, which prioritize non-chemical control methods and use pesticides only when necessary and in the most targeted way possible. epa.govfao.orgucanr.eduusda.goveuropa.eu
Research in this area will focus on several key aspects:
Compatibility with Biological Controls: Studies will be needed to ensure that this compound, when used, does not harm beneficial insects, predatory mites, or microbial agents used in biological pest control.
Minimizing Environmental Residues: The environmental fate of this compound, including its persistence in soil and water and its potential for runoff, will be a critical area of study. crimsonpublishers.comearth.orgmdpi.comnih.gov This research will inform best management practices to prevent environmental contamination.
Long-term Ecosystem Impacts: Researchers will need to assess the long-term effects of this compound use on soil health, biodiversity, and ecosystem resilience. earth.orgnih.gov This includes its impact on soil microbial communities, which are vital for nutrient cycling and soil fertility.
Interdisciplinary Research Needs and Challenges
Addressing the complex questions surrounding this compound's future will require collaboration across multiple scientific disciplines. researcher.liferesearchgate.netnih.govu-bordeaux.frforskningsradet.no The challenges are significant, but so are the opportunities for innovation.
Key interdisciplinary needs include:
Chemistry and Biology: Organic chemists will be needed to synthesize new this compound analogs and formulations, while molecular biologists and biochemists will use omics technologies to unravel their mechanisms of action. nih.gov
Agronomy and Ecology: Agronomists will test new formulations and application strategies in the field, while ecologists will assess their impact on non-target organisms and ecosystem functions. nih.gov
Toxicology and Environmental Science: Toxicologists will continue to evaluate the safety of this compound for humans and wildlife, while environmental scientists will model its fate and transport in the environment. nih.gov
Data Science and Modeling: The vast amounts of data generated by omics studies and environmental monitoring will require experts in bioinformatics and computational modeling to analyze and interpret the results.
One of the main challenges in this interdisciplinary research is bridging the different languages, methodologies, and perspectives of each field. researcher.liferesearchgate.net Effective collaboration will require strong communication, shared goals, and funding mechanisms that support interdisciplinary projects. nih.gov Despite these hurdles, the potential rewards are great: a more complete understanding of this compound and its place in a future of sustainable, productive, and safe agriculture. numberanalytics.comfao.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
